molecular formula C29H31N5O3 B2882610 5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105231-15-9

5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2882610
CAS RN: 1105231-15-9
M. Wt: 497.599
InChI Key: QJBVXBQMZMHNGF-UHFFFAOYSA-N
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Description

5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C29H31N5O3 and its molecular weight is 497.599. The purity is usually 95%.
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Scientific Research Applications

The compound you’re referring to, known by its chemical names “5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” and “7-{4-[2-(3-methylphenyl)acetyl]piperazine-1-carbonyl}-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one”, has several potential applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:

Suzuki–Miyaura Coupling

This compound could serve as a precursor in the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction is pivotal in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials .

Protodeboronation

It may be involved in the protodeboronation of pinacol boronic esters. Protodeboronation is a critical step in organic synthesis, allowing for the removal of boron groups and facilitating subsequent chemical transformations .

Anti-Markovnikov Hydromethylation

The compound could be used in anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for the formal addition of a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule .

Synthesis of Natural Products

It might be applicable in the synthesis of complex natural products. For example, it could be used in the formal total synthesis of natural alkaloids such as coniceine and indolizidine 209B, which have significant biological activities .

Radical-Polar Crossover Reactions

The compound could participate in radical-polar crossover reactions, which are useful for creating complex molecules with high stereochemical control. These reactions are beneficial in medicinal chemistry for the synthesis of stereochemically complex drug molecules .

Homologation Reactions

Lastly, it could be used in homologation reactions where the carbon chain of an organic molecule is extended. This process is crucial in the modification of molecular structures to enhance biological activity or physical properties .

properties

IUPAC Name

7-[4-[2-(3-methylphenyl)acetyl]piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-20(2)33-18-24(27-25(19-33)29(37)34(30-27)23-10-5-4-6-11-23)28(36)32-14-12-31(13-15-32)26(35)17-22-9-7-8-21(3)16-22/h4-11,16,18-20H,12-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBVXBQMZMHNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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